1h-Indeno[5,6-c][1,2,5]oxadiazole
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic systems are complex molecules where at least two rings, with at least one being a heterocycle, share a common bond and two atoms. dspmuranchi.ac.inchim.lu This fusion of rings leads to unique electronic and steric properties that are not present in their monocyclic counterparts. The nomenclature of these systems, such as "benzo-fused" for those joined with a benzene (B151609) ring, provides a systematic way to describe their intricate structures. dspmuranchi.ac.in
Indeno[5,6-c] researchgate.netslideshare.netoxadiazole belongs to this vast class of compounds. It is a polycyclic system featuring an indene (B144670) moiety fused to a 1,2,5-oxadiazole ring. The indene portion consists of a benzene ring fused to a five-membered ring, while the 1,2,5-oxadiazole is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. chemicalbook.com The study of such N-fused polycyclic heterocycles is significant as they often exhibit a wide range of biological activities. researchgate.net
Historical Development and Emerging Significance of 1,2,5-Oxadiazole Chemistry
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov Depending on the arrangement of these heteroatoms, four isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov While the 1,2,4- and 1,3,4-isomers have historically received more attention, the 1,2,5-oxadiazole ring, also known by its trivial name furazan (B8792606), has emerged as a crucial pharmacophore and a component in high-energy density materials. researchgate.netbohrium.com
The synthesis of 1,2,5-oxadiazoles has evolved over the years, with primary methods including the dehydration of dioximes, deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans), and various ring-transformation reactions. chemicalbook.comnih.gov Though once considered an "underprivileged" moiety due to limited research focus, the unique properties of the 1,2,5-oxadiazole ring have led to its incorporation into a wide array of functional molecules. nih.gov Its derivatives have shown potential as antibacterial agents, vasodilators, and anticancer compounds. researchgate.netnih.gov
Structural Framework of Indeno[5,6-c]researchgate.netslideshare.netpsu.eduoxadiazoles and Related Indeno-Fused Systems
The structural framework of 1h-Indeno[5,6-c] researchgate.netslideshare.netoxadiazole is characterized by the fusion of the indene system with the 1,2,5-oxadiazole ring. The indene core provides a rigid, planar scaffold, while the 1,2,5-oxadiazole ring introduces specific electronic properties due to the presence of the N-O-N bond. chemicalbook.com The 1,2,5-oxadiazole ring is a π-excessive heterocycle, meaning it has a high electron density within the ring system. chemicalbook.com
Below is a table summarizing some key properties of the parent 1,2,5-oxadiazole ring:
| Property | Value |
| Molecular Formula | C₂H₂N₂O |
| Molar Mass | 70.05 g/mol |
| Melting Point | -28 °C |
| Boiling Point | 98 °C |
| Dipole Moment | 3.38 D chemicalbook.com |
| Ionization Energy | 11.79 eV chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
213611-25-7 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-cyclopenta[f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-8-9(11-12-10-8)5-7(6)3-1/h1-5,10H |
InChI Key |
OEVJCBLPVWARGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NONC3=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Indeno 5,6 C 1 2 3 Oxadiazoles and Their Precursors
Dehydration Strategies for 1,2,5-Oxadiazole Ring Formation
The formation of the 1,2,5-oxadiazole (furazan) ring is a critical step in the synthesis of indeno[5,6-c] chemicalbook.comqu.edu.qanih.govoxadiazoles. researchgate.net A common and effective method to achieve this is through the cyclodehydration of α-dioximes. nih.gov This transformation can be induced by a range of dehydrating agents, each with its own advantages and specific applications.
Cyclodehydration of 1,2-Dione Dioximes
The cyclodehydration of 1,2-dione dioximes stands as a fundamental and widely employed strategy for the synthesis of the 1,2,5-oxadiazole core. researchgate.net This reaction involves the removal of two molecules of water from the dioxime to form the heterocyclic ring. The efficiency and success of this method are highly dependent on the choice of the dehydrating agent.
Acid anhydrides are effective reagents for the cyclodehydration of 1,2-dione dioximes. For instance, heating a 1,2-dione dioxime with succinic anhydride (B1165640) at elevated temperatures (150–170°C) can yield the corresponding 1,2,5-oxadiazole. chemicalbook.com This method, while requiring high temperatures, provides a direct route to the desired heterocyclic system. Theoretical studies on similar cyclodehydration reactions using acetic anhydride suggest a two-stage process involving a mixed anhydride intermediate. lew.roresearchgate.net The reaction of N-substituted maleamic acids with acetic anhydride, for example, proceeds through the formation of a mixed anhydride, which then undergoes cyclization. lew.ro
| Reagent | Conditions | Outcome |
| Succinic Anhydride | 150-170°C | Formation of 1,2,5-oxadiazole ring |
| Acetic Anhydride | Reflux | Cyclization to form oxadiazole rings |
Table 1: Application of Acid Anhydrides in Oxadiazole Synthesis. chemicalbook.comnih.gov
Chlorinating agents such as thionyl chloride (SOCl₂) and phosphoryl chloride are powerful dehydrating agents for the synthesis of 1,2,5-oxadiazoles from 1,2-dione dioximes. chemicalbook.com Thionyl chloride, in particular, has been shown to be a highly suitable reagent for this transformation, often providing good yields. chemicalbook.comchemicalbook.com For example, the reaction of diaminomaleonitrile (B72808) with thionyl chloride affords 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in high yield, illustrating the utility of this reagent in related heterocyclic syntheses. chemicalbook.com The use of thionyl chloride has also been documented in the synthesis of indazole systems, which can be precursors to more complex heterocyclic structures. qu.edu.qa
| Reagent | Application | Yield |
| Thionyl Chloride (SOCl₂) | Dehydration of glyoxaldioxime | High |
| Thionyl Chloride (SOCl₂) | Synthesis of 2-Aryl-3-chloro-2H-indazole | >90% |
Table 2: Use of Chlorinating Agents in Heterocyclic Synthesis. chemicalbook.comqu.edu.qa
Silica (B1680970) gel has emerged as a versatile solid support and mild acid catalyst in organic synthesis. nih.gov While direct examples of silica gel-mediated dehydration for indeno[5,6-c] chemicalbook.comqu.edu.qanih.govoxadiazole synthesis are not prevalent in the provided context, its application in other dehydration and cyclization reactions suggests its potential. nih.govnih.gov Silica gel can facilitate reactions under solvent-free conditions, which is environmentally advantageous. nih.gov For instance, it has been used to promote various organic transformations, including nitration and olefination reactions. nih.gov Its ability to act as a catalyst for the formation of cyclic structures from acyclic precursors has been noted in the context of natural product degradation. nih.gov
Deoxygenation of 1,2,5-Oxadiazole N-Oxides (Furoxans)
An alternative route to 1,2,5-oxadiazoles involves the deoxygenation of their corresponding N-oxides, commonly known as furoxans. chemicalbook.comresearchgate.net Furoxans themselves are a significant class of heterocycles with diverse biological activities. nih.govwikipedia.org The removal of the N-oxide oxygen atom converts the furoxan ring into a furazan (B8792606) (1,2,5-oxadiazole) ring.
Trialkylphosphites are effective reagents for the deoxygenation of furoxans. This reduction provides a pathway to synthesize 1,2,5-oxadiazoles that may be difficult to access through the direct dehydration of dioximes. chemicalbook.com The reaction is generally clean and provides the desired 1,2,5-oxadiazole derivatives in good yields. This method has been used to prepare a variety of substituted 1,2,5-oxadiazoles, including those with alkyl, aryl, acyl, cyano, and amino groups. chemicalbook.com
| Reagent | Reaction Type | Application |
| Trialkylphosphite | Deoxygenation/Reduction | Synthesis of substituted 1,2,5-oxadiazoles from furoxans |
Table 3: Deoxygenation of Furoxans. chemicalbook.com
Synthesis of 1h-Indeno[5,6-c] rsc.orgrsc.orgnumberanalytics.comoxadiazole Remains Elusive in Scientific Literature
Despite extensive investigation into synthetic methodologies for heterocyclic compounds, specific and detailed procedures for the preparation of 1h-Indeno[5,6-c] rsc.orgrsc.orgnumberanalytics.comoxadiazole and its derivatives are not documented in currently available scientific literature. While general strategies exist for the synthesis of both the indane and 1,2,5-oxadiazole ring systems independently, the construction of this specific fused scaffold has not been described.
The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, often leading to novel compounds with unique properties. The 1,2,5-oxadiazole (furazan) ring, in particular, is a well-known structural motif in various applications. However, the successful annulation of this heterocycle onto the 5,6-position of an indane framework to yield 1h-Indeno[5,6-c] rsc.orgrsc.orgnumberanalytics.comoxadiazole presents a specific synthetic challenge for which a pathway has not been reported.
A plausible synthetic route would theoretically involve the preparation of a suitable indane-based precursor, such as 5,6-indanedione. Indeed, the synthesis of substituted 1,2-indanediones, like 5,6-dimethoxy-1,2-indanedione, has been reported, though it is noted to be a complex and costly process. bvda.comnih.govresearchgate.net Following the formation of the dione, a standard approach for creating the 1,2,5-oxadiazole ring would be its conversion to the corresponding 1,2-dioxime (a glyoxime (B48743) derivative). This would be achieved through a reaction with hydroxylamine (B1172632).
The critical and undocumented step would be the subsequent cyclization of the putative 5,6-indanedione dioxime. This transformation, typically an intramolecular dehydration reaction, would be required to form the fused oxadiazole ring and yield the target molecule, 1h-Indeno[5,6-c] rsc.orgrsc.orgnumberanalytics.comoxadiazole. The absence of published methods for this specific cyclization, or any alternative ring-forming strategies such as ring transformations, cycloadditions, or multicomponent reactions leading to this specific indeno-fused oxadiazole, prevents a detailed discussion of its synthesis.
Consequently, information regarding methodologies for the assembly of the 1h-Indeno[5,6-c] rsc.orgrsc.orgnumberanalytics.comoxadiazole scaffold, including ring transformation and rearrangement approaches, cycloaddition and dimerization reactions, or condensation reactions, is not available. Similarly, strategies for introducing functional groups or performing derivatization on a pre-existing 1h-Indeno[5,6-c] rsc.orgrsc.orgnumberanalytics.comoxadiazole framework cannot be reported.
Further research and exploration in the field of synthetic organic chemistry would be necessary to establish a viable pathway to this novel heterocyclic compound. Until such work is published, a comprehensive article on its specific synthetic methodologies cannot be compiled.
Catalytic Approaches in Indeno[5,6-c]nih.govresearchgate.netfrontiersin.orgoxadiazole Synthesis (e.g., Palladium-catalyzed reactions)
Catalytic methods, particularly those employing transition metals like palladium, have become indispensable in the synthesis of complex heterocyclic compounds. While direct palladium-catalyzed synthesis of the 1h-Indeno[5,6-c] nih.govresearchgate.netfrontiersin.orgoxadiazole ring system is not extensively documented, the principles can be inferred from the synthesis of related oxadiazole and fused N-heterocyclic structures. nih.govnih.gov
Palladium catalysts are renowned for their ability to mediate the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial steps in constructing the oxadiazole ring. nih.gov A plausible catalytic strategy for the target molecule could involve a domino reaction on a suitably functionalized indane precursor. For instance, a general and mild palladium-catalyzed domino reaction has been successfully developed for the synthesis of 2H-indazoles, a related fused nitrogen heterocycle. nih.gov This suggests that a similar approach, perhaps starting from a di-functionalized indane, could be adapted.
One potential pathway could involve a palladium-catalyzed cross-coupling reaction. For example, the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to form carbon-carbon bonds between an organoboron compound and an organohalide, has been employed to synthesize complex aryl-thiophene monomers and dimers. youtube.com This methodology could be adapted to build the carbocyclic framework before the cyclization to form the heterocycle.
A more direct approach could be inspired by the palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles from amidoximes and isocyanides. nih.gov This reaction proceeds under mild conditions and involves the formation of new C-N and C-O bonds via isocyanide insertion, a process mediated by the palladium catalyst. nih.gov Applying this to the indane system would require an indane-derived amidoxime (B1450833) as a precursor.
Table 1: Examples of Palladium-Catalyzed Synthesis of Related Heterocycles
| Catalyst System | Substrates | Product Type | Key Transformation | Reference |
| Palladium catalyst | Amidoximes, Isocyanides | 5-amino-1,2,4-oxadiazoles | C-N and C-O bond formation via isocyanide insertion | nih.gov |
| Palladium catalyst | Aryl hydrazones, Aryl halides | 2H-Indazoles | Domino reaction | nih.gov |
| Palladium catalyst | Aryl boronic acid, 2-bromothiophene | Aryl-thiophene | Suzuki-Miyaura cross-coupling | youtube.com |
This table presents examples of palladium-catalyzed reactions for synthesizing heterocycles structurally related to 1h-Indeno[5,6-c] nih.govresearchgate.netfrontiersin.orgoxadiazole, illustrating potential catalytic strategies.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for nitrogen-containing heterocycles to minimize environmental impact. researchgate.netfrontiersin.org These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.govfrontiersin.org
Key green strategies applicable to the synthesis of indeno-oxadiazoles include:
Use of Greener Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A greener alternative is the use of water, polyethylene (B3416737) glycol (PEG), or bio-based solvents like glycerol (B35011) and eucalyptol. researchgate.netmdpi.com Water is particularly attractive due to its non-toxicity and abundance. mdpi.com For example, the synthesis of polysubstituted pyrroles has been achieved in water using Indium(III) chloride as an efficient catalyst. mdpi.com
Heterogeneous Catalysis: The use of solid, recyclable catalysts simplifies product purification and reduces waste. nih.gov K-10 montmorillonite, a solid acid, has been used as a catalyst and microwave absorber in the solvent-free synthesis of indoles. nih.gov Similarly, reusable zinc oxide (ZnO) nanocrystals have been developed for the sustainable synthesis of 1,2,3-triazoles in water. rsc.org
Energy Efficiency: Microwave-assisted and ultrasound-promoted reactions can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov Microwave heating, in particular, has been shown to be effective in solvent-free reactions. nih.gov
Atom Economy and Multicomponent Reactions (MCRs): Designing syntheses that maximize the incorporation of all starting materials into the final product (high atom economy) is a core green principle. frontiersin.org MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. nih.gov The synthesis of novel pyridopyrimidine-2-thiones has been achieved via an MCR mediated by an ionic liquid as a green solvent. nih.gov
The application of these principles to the synthesis of 1h-Indeno[5,6-c] nih.govresearchgate.netfrontiersin.orgoxadiazole would involve selecting a route that, for example, uses a recyclable solid catalyst in an aqueous medium, potentially under microwave irradiation, to cyclize a precursor derived from a multicomponent reaction.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for N-Heterocycles
| Feature | Traditional Approach | Green Chemistry Approach | Reference |
| Solvent | Volatile organic compounds (e.g., DMSO, CH₃CN) | Water, PEG, bio-solvents, or solvent-free | researchgate.netmdpi.com |
| Catalyst | Homogeneous catalysts (often toxic/heavy metals) | Heterogeneous, recyclable catalysts (e.g., zeolites, nanocrystals) | nih.govnih.govrsc.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, sonication | nih.govnih.gov |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions (MCRs) | nih.gov |
| Byproducts | Significant chemical waste, difficult purification | Minimal waste, easier purification | researchgate.netfrontiersin.org |
This table contrasts conventional synthetic methods with green chemistry alternatives for the production of nitrogen-containing heterocycles.
Spectroscopic and Advanced Structural Elucidation of Indeno 5,6 C 1 2 3 Oxadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy is instrumental in identifying the number and chemical environment of protons in a molecule. In the context of indeno[5,6-c] nih.govnih.govresearchgate.netoxadiazole derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic feature of protons attached to an aromatic system. nih.gov For instance, in some bis-oxadiazole derivatives, aromatic protons (Harom) can be observed as doublets of doublets or multiplets in the range of δ 7.3-7.8 ppm. nih.gov The specific chemical shifts and coupling patterns are influenced by the nature and position of substituents on the indenoxadiazole core.
Table 1: Representative ¹H NMR Data for Substituted Oxadiazole Derivatives
| Compound Type | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Bis-oxadiazole | Aromatic CH | 7.3 - 7.8 | m, d.d | nih.gov |
| Bis-oxadiazole | OCHN | 5.64 | s | nih.gov |
| 1,2,4-Oxadiazin-5(6H)-one | Aromatic CH | 6.94 - 8.36 | m | mdpi.com |
| 1,2,4-Oxadiazin-5(6H)-one | CH₂ | 4.27 - 4.44 | m, s | mdpi.com |
| 1,2,4-Oxadiazin-5(6H)-one | NH | 11.26 - 11.64 | s | mdpi.com |
Note: Chemical shifts are solvent-dependent. Data presented is a general range based on available literature. m = multiplet, d.d = doublet of doublets, s = singlet.
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in indeno[5,6-c] nih.govnih.govresearchgate.netoxadiazole derivatives are indicative of their electronic environment. Aromatic carbons typically resonate in the downfield region, generally between δ 110 and 160 ppm. The carbons of the oxadiazole ring also have characteristic chemical shifts. For example, in some 1,2,4-oxadiazole (B8745197) derivatives, the carbon atoms of the heterocyclic ring (C-3 and C-5) show distinct signals. scispace.com The presence of substituents can significantly influence the chemical shifts of the adjacent carbon atoms.
Table 2: General ¹³C NMR Chemical Shift Ranges for Oxadiazole-based Structures
| Carbon Type | General Chemical Shift (δ, ppm) | Reference |
| Aromatic Carbons | 110 - 160 | nih.govmdpi.com |
| Oxadiazole Ring Carbons | 150 - 170 | nih.govscispace.com |
| Carbonyl Carbon (in derivatives) | ~166 - 168 | mdpi.com |
Note: The exact chemical shifts are dependent on the specific derivative and solvent used.
For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis. Fluorine has a natural abundance of 100% and high NMR sensitivity. nih.gov The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals, even in complex molecules. nih.gov This technique is particularly useful for confirming the incorporation and position of fluorine substituents within the indeno[5,6-c] nih.govnih.govresearchgate.netoxadiazole framework. The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, providing insights into the effects of the heterocyclic system on the fluorine atoms.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of an indeno[5,6-c] nih.govnih.govresearchgate.netoxadiazole derivative would be expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring. esisresearch.org The C=N stretching vibrations in similar heterocyclic systems are typically observed in the region of 1500-1670 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the oxadiazole ring are expected in the range of 1000-1300 cm⁻¹. esisresearch.org Additionally, the presence of other functional groups, such as carbonyls or nitro groups in derivatives, will give rise to strong, characteristic absorption bands in the IR spectrum.
Table 3: Characteristic IR Absorption Frequencies for Oxadiazole-related Structures
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C=N Stretch (Oxadiazole Ring) | 1500 - 1670 | esisresearch.org |
| C-O-C Stretch (Oxadiazole Ring) | 1000 - 1300 | esisresearch.org |
| Aromatic C-H Stretch | 3000 - 3100 | esisresearch.org |
Note: The exact positions of the absorption bands can vary depending on the specific molecular structure and its environment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized indeno[5,6-c] nih.govnih.govresearchgate.netoxadiazole derivative. The measured exact mass is compared to the calculated mass for the proposed molecular formula, with a high degree of agreement providing strong evidence for the compound's identity. mdpi.commdpi.com For example, in the characterization of various oxadiazole derivatives, HRMS (ESI) is routinely used to confirm the calculated molecular formula by finding a measured m/z value that closely matches the theoretical value. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft-ionization technique used to determine the molecular weight of a compound and confirm its molecular formula with high precision. For oxadiazole derivatives, ESI-MS is typically run in positive ion mode, yielding protonated molecules [M+H]⁺ or other adducts. High-Resolution Mass Spectrometry (HRMS) is particularly crucial, providing exact mass measurements that allow for the unequivocal determination of the elemental composition.
In the analysis of various 1,2,4-oxadiazin-5(6H)-one derivatives, ESI-HRMS was used to confirm the calculated molecular formulas. mdpi.com For instance, a derivative with the formula C₁₆H₁₃N₂O₄⁻ was found to have a mass of 297.0880, closely matching the calculated mass of 297.0881. mdpi.com Similarly, for chromophores derived from indenoquinoxaline and oxadiazole, HRMS was instrumental in confirming their complex structures. nih.gov This level of accuracy is indispensable for differentiating between potential isomers and confirming the successful synthesis of the target indeno[5,6-c] nih.govresearchgate.netnih.govoxadiazole structure.
Fragmentation Pathway Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments are critical for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of the oxadiazole ring system is often characteristic and provides significant structural information.
Studies on 1,2,4-oxadiazoles show that a common fragmentation pathway under electron impact is a retro 1,3-dipolar cycloaddition. sci-hub.st This process involves the cleavage of the heterocyclic ring into smaller, stable fragments. For 3,5-diphenyl-1,2,4-oxadiazole, the primary cleavage results in benzonitrile (B105546) and benzonitrile oxide radical cations. sci-hub.st Another observed fragmentation process for some oxadiazole derivatives is the loss of isocyanic acid (HNCO) via a skeletal rearrangement. researchgate.net
In the context of 1,2,5-oxadiazole N-oxides, fragmentation often involves the N-oxide moiety, such as the characteristic loss of an OH radical. researchgate.net The analysis of these specific neutral losses and fragment ions allows for the precise mapping of the compound's connectivity, confirming the fusion of the indene (B144670) and oxadiazole rings in the target molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of π-conjugation. Fused aromatic systems like indeno[5,6-c] nih.govresearchgate.netnih.govoxadiazole are expected to exhibit distinct absorption bands.
Studies on related chromophores combining indenoquinoxaline and oxadiazole units show intense absorption maxima (λmax) in the visible region, around 428–439 nm, which are attributed to π→π* transitions within the extended conjugated system. nih.gov The molar extinction coefficients (ε) for these compounds are high, on the order of 10⁴ to 10⁵ M⁻¹cm⁻¹, indicating strong absorption. nih.gov For simpler 1,2,5-oxadiazole, absorption bands are observed at much higher energies (lower wavelengths) in the vacuum ultraviolet (VUV) region, with transitions near 6.2 eV (~200 nm) and 7.1 eV (~175 nm). researchgate.net
The position of the absorption maximum is highly dependent on the molecular structure and the presence of substituents. Increasing the conjugation length or adding electron-donating/withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. nih.gov Therefore, the UV-Vis spectrum of an indeno[5,6-c] nih.govresearchgate.netnih.govoxadiazole derivative would be a key indicator of its electronic structure.
X-ray Crystallography for Solid-State Molecular Architecture
For many oxadiazole derivatives, single-crystal X-ray diffraction has been used to establish their molecular structures unequivocally. nih.govresearchgate.netnih.gov For example, the crystal structure of a pyridine-oxadiazole derivative revealed an orthorhombic crystal system with a Pbca space group. nih.gov Such analysis confirms the planarity or non-planarity of the ring systems and the spatial arrangement of all substituents.
The data obtained from X-ray crystallography allows for the creation of a detailed geometric profile of the molecule. While specific data for 1h-Indeno[5,6-c] nih.govresearchgate.netnih.govoxadiazole is not available, the table below presents representative bond lengths and angles for a related pyridine-oxadiazole derivative, illustrating the type of data obtained. nih.gov The bond lengths within the oxadiazole ring (e.g., C-O, C=N, N-O) are characteristic and confirm the heterocyclic structure.
Table 1: Representative Bond Lengths and Angles for a Pyridine-Oxadiazole Derivative
| Parameter | Atoms | Value |
|---|---|---|
| Bond Length (Å) | O1-C2 | 1.375 |
| N3-C2 | 1.295 | |
| N3-N4 | 1.410 | |
| C5-N4 | 1.298 | |
| Bond Angle (°) | C5-O1-C2 | 105.5 |
| N3-C2-O1 | 112.0 | |
| C2-N3-N4 | 104.3 | |
| C5-N4-N3 | 106.2 |
Data sourced from a representative pyridine-oxadiazole structure for illustrative purposes. nih.gov
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. In oxadiazole derivatives, interactions such as π-π stacking between aromatic rings, hydrogen bonds (e.g., N-H···S, C-H···O), and weaker C-H···π contacts are commonly observed. nih.govrsc.org
The analysis of these interactions is crucial for understanding the material's bulk properties. For instance, in a study of 1,3,4-oxadiazole-2-thione derivatives, a combination of π-stacking, C–H⋯π, and halogen-related interactions were found to stabilize the crystal structure. nih.gov The specific interactions and packing motifs for indeno[5,6-c] nih.govresearchgate.netnih.govoxadiazole would determine its solid-state characteristics.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared against the calculated values for the proposed empirical formula. This method serves as a crucial check for purity and confirmation of the compound's elemental composition.
For newly synthesized oxadiazole derivatives, elemental analysis is a standard characterization step. jocpr.comfrontiersin.org The close agreement between the found and calculated values provides strong evidence for the assigned molecular formula.
Table 2: Representative Elemental Analysis Data for Substituted Oxadiazole Derivatives
| Compound (Formula) | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 2,2'-(1,3,4-oxadiazole-2,5-diyl)diphenol (C₁₄H₁₀N₂O₃) | C | 66.14 | 66.56 | jocpr.com |
| H | 3.96 | 4.12 | ||
| N | 11.02 | 11.57 | ||
| Ammonium [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Nitrate (C₅H₆N₈O₇) | C | 20.70 | 20.12 | frontiersin.org |
| H | 2.08 | 3.35 | ||
| N | 38.62 | 39.12 |
Data presented for illustrative purposes based on reported values for related compounds.
Computational and Theoretical Investigations of Indeno 5,6 C 1 2 3 Oxadiazole Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For a novel or understudied compound like 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole, these computational methods provide invaluable insights into its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) for Ground State Properties
Table 1: Hypothetical DFT-Calculated Ground State Properties of 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole
| Parameter | Calculated Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| C-C Bond Lengths (Å) | Range of Values |
| C-N Bond Lengths (Å) | Range of Values |
| N-O Bond Length (Å) | Value |
| C-H Bond Lengths (Å) | Range of Values |
| Bond Angles (°) | Range of Values |
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating the electronic excited states of molecules. nih.govbohrium.com This method allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. For 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are crucial for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule, such as π-π* transitions. The inclusion of solvent effects, often through a polarizable continuum model (PCM), can further refine the accuracy of these predictions. nih.gov
Table 2: Hypothetical TD-DFT Predicted UV-Vis Spectral Data for 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Value | Value | Value |
| S₀ → S₂ | Value | Value | Value |
| S₀ → S₃ | Value | Value | Value |
Computational Prediction of NMR and IR Spectra
Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.
Similarly, the calculation of vibrational frequencies through DFT can generate a theoretical IR spectrum. The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. These theoretical spectra are invaluable for identifying characteristic functional groups and understanding the vibrational properties of the molecule.
Table 3: Hypothetical Predicted NMR and IR Spectral Data for 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole
| Spectral Data | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | List of shifts and multiplicities |
| ¹³C NMR Chemical Shifts (ppm) | List of shifts |
| IR Key Vibrational Frequencies (cm⁻¹) | List of frequencies and assignments (e.g., C=N stretch, C-H stretch) |
Aromaticity Assessment and Electron Delocalization within the Fused System
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. For a fused system like 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole, assessing the aromaticity of the individual rings and the molecule as a whole is crucial.
Pi-Electron Density Distribution Analysis
An analysis of the π-electron density distribution provides a qualitative picture of electron delocalization. In the case of the 1,2,5-oxadiazole ring, it is known to be a π-excessive heterocycle where the 6π electrons are delocalized over the five-membered ring. researchgate.net Computational studies would map the electron density surface, highlighting regions of high and low electron density and indicating the extent of π-conjugation across the entire indeno-oxadiazole system.
Indices of Aromaticity
Quantitative measures of aromaticity, known as aromaticity indices, provide a more definitive assessment. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character.
Another widely used set of indices is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space (e.g., at the center of a ring) and are based on the magnetic shielding of a probe nucleus. Negative NICS values are indicative of a diatropic ring current and, thus, aromaticity, while positive values suggest a paratropic ring current and anti-aromaticity. For instance, the Bird unified aromaticity index for the parent 1,2,5-oxadiazole is 53. researchgate.net The calculation of HOMA and NICS indices for both the five-membered and six-membered rings within 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole would provide a detailed picture of its aromatic character.
Table 4: Hypothetical Aromaticity Indices for 1h-Indeno[5,6-c] rsc.orgbohrium.comnih.govoxadiazole
| Ring System | HOMA Value | NICS(0) (ppm) | NICS(1) (ppm) |
| Indene (B144670) (6-membered ring) | Value | Value | Value |
| Indene (5-membered ring) | Value | Value | Value |
| Oxadiazole ring | Value | Value | Value |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density and charge distribution of a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For oxadiazole derivatives, MEP analyses are commonly employed to understand their intermolecular interactions with biological targets. researchgate.net In a typical MEP map, regions of negative potential (usually colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) denote electron-deficient areas prone to nucleophilic attack.
For the 1h-Indeno[5,6-c] nih.govnih.govnih.govoxadiazole molecule, one would anticipate that the nitrogen and oxygen atoms of the oxadiazole ring would exhibit a negative electrostatic potential due to the high electronegativity of these atoms. This would make them key sites for hydrogen bonding and other electrostatic interactions. The aromatic portions of the indene system would present a more complex potential surface. While specific MEP maps for 1h-Indeno[5,6-c] nih.govnih.govnih.govoxadiazole are not available, data from related structures provide a general idea of the expected charge distribution.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. By identifying the lowest energy conformers, researchers can predict the most likely shape the molecule will adopt under specific conditions. This is particularly important for drug design, as the biological activity of a molecule is often dependent on its ability to fit into the binding site of a protein.
For a fused-ring system like 1h-Indeno[5,6-c] nih.govnih.govnih.govoxadiazole, the structure is largely planar and rigid, limiting the number of possible conformations. Energy minimization studies, typically performed using density functional theory (DFT) or other quantum mechanical methods, would confirm the planarity and provide precise bond lengths and angles for the most stable structure. Such studies on various heterocyclic compounds are standard practice in computational chemistry.
Investigation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful method for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.
The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. Computational chemistry allows for the precise calculation of the geometry and vibrational frequencies of these fleeting structures. For reactions involving the formation or modification of the 1h-Indeno[5,6-c] nih.govnih.govnih.govoxadiazole scaffold, characterizing the transition states would be essential for optimizing reaction conditions and improving yields. For example, studies on the formation of the oxadiazole ring itself, such as in 1,3-dipolar cycloadditions, have utilized computational dynamics to understand the process in detail. nih.gov
By mapping the entire potential energy surface of a reaction, computational models can trace the most favorable reaction pathway from reactants to products. This includes identifying any intermediate species and the energy barriers between them. For 1h-Indeno[5,6-c] nih.govnih.govnih.govoxadiazole, this could involve modeling its synthesis, such as the cyclization reactions that form the oxadiazole ring, or its potential degradation pathways under thermal or photochemical conditions. researchgate.net
In Silico Design Principles for Novel Indeno[5,6-c]nih.govnih.govnih.govoxadiazole Architectures
In silico (computational) methods are integral to the modern design of new molecules with desired properties. For the 1h-Indeno[5,6-c] nih.govnih.govnih.govoxadiazole framework, these principles would guide the rational design of derivatives for specific applications.
Key design strategies would include:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the substituents on the indene ring and computationally predicting the effect on properties like electronic structure, solubility, or binding affinity to a target, researchers can build SAR models.
Pharmacophore Modeling : Identifying the key structural features of the indenoxadiazole core responsible for a particular biological activity allows for the design of new compounds that retain these features while optimizing other properties.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor. It is widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. nih.gov
The design of novel architectures based on the 1h-Indeno[5,6-c] nih.govnih.govnih.govoxadiazole scaffold would leverage these computational tools to explore a vast chemical space efficiently, accelerating the discovery of new functional materials and therapeutic agents. ijper.org
Reactivity Profiles and Reaction Mechanisms of Indeno 5,6 C 1 2 3 Oxadiazoles
Intrinsic Reactivity of the 1,2,5-Oxadiazole Core
The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered heteroaromatic ring containing one oxygen and two adjacent nitrogen atoms. chemicalbook.com It is a π-excessive heterocycle, which influences its reactivity. chemicalbook.com
The distribution of electron density in the 1,2,5-oxadiazole ring determines its nucleophilic and electrophilic character. The nitrogen atoms are generally considered the most nucleophilic centers due to the presence of lone pairs of electrons. chemicalbook.com Conversely, the carbon atoms of the heterocycle can act as electrophilic sites. The fusion of the indene (B144670) ring can further modulate the electron density and, consequently, the reactivity of these sites. Due to the electron-withdrawing nature of the 1,2,5-oxadiazole ring, amino-substituted derivatives are very weak nucleophiles. researchgate.net
Table 1: Predicted Reactivity Sites of the 1,2,5-Oxadiazole Core
| Site | Predicted Reactivity | Rationale |
|---|---|---|
| N(2) and N(5) | Nucleophilic | Presence of lone pair of electrons. |
| C(3) and C(4) | Electrophilic | Influenced by the electronegativity of adjacent heteroatoms. |
A characteristic reaction of the 1,2,5-oxadiazole ring is its propensity to undergo ring-opening reactions under various conditions, leading to the formation of reactive intermediates.
Thermal or photochemical stimulation can induce cleavage of the 1,2,5-oxadiazole ring. The most common fragmentation pathway involves the simultaneous cleavage of the O(1)-N(2) and C(3)-C(4) bonds. arkat-usa.org This concerted cleavage is a key step in the generation of highly reactive species. Studies on the thermolysis of various furazans have shown that this cleavage occurs cleanly. arkat-usa.org
The cleavage of the 1,2,5-oxadiazole ring typically results in the formation of two nitrile-containing fragments. Specifically, the O(1)-N(2) and C(3)-C(4) bond scission leads to the generation of a nitrile and a nitrile oxide. arkat-usa.org These nitrile oxides are versatile 1,3-dipoles and can be trapped by various dipolarophiles, such as alkenes, to form isoxazolines. arkat-usa.org The formation of nitrile oxides from the thermal fragmentation of furoxans (1,2,5-oxadiazole N-oxides) is a well-established method for their generation. arkat-usa.org
Table 2: Products of 1,2,5-Oxadiazole Ring Opening
| Starting Material | Conditions | Intermediates | Final Products (after trapping) |
|---|---|---|---|
| 3,4-Diphenyl-1,2,5-oxadiazole | Thermolysis in tetradec-1-ene | Benzonitrile (B105546), Benzonitrile oxide | 5-Dodecyl-3-phenyl-2-isoxazoline |
| Tetramethylene furazan | Thermolysis in 4-methoxybenzonitrile | 4-Cyanobutylnitrile oxide | 1,2,4-Oxadiazole (B8745197) cycloadduct |
| Decamethylene furazan | Thermolysis in 4-methoxybenzonitrile | ω-Cyanoalkanenitrile oxides | 1,2,4-Oxadiazole cycloadducts |
Beyond simple fragmentation, the 1,2,5-oxadiazole core can undergo various thermal and photochemical transformations. These reactions often involve complex rearrangements leading to the formation of other heterocyclic systems. For instance, fusing the oxadiazole to a five-membered ring has been observed to lower the temperature required for ring opening. arkat-usa.org While the provided search results focus more on the fragmentation to nitrile oxides, the potential for intramolecular rearrangements in the indeno[5,6-c] researchgate.netchim.itresearchgate.netoxadiazole system under thermal or photochemical conditions is an area for further investigation.
Reactivity of the Indene Fusion and Peripheral Substituents
Electrophilic Aromatic Substitution on the Indene Moiety
The indene nucleus is generally susceptible to electrophilic attack. However, the fusion of the electron-withdrawing 1,2,5-oxadiazole ring is anticipated to deactivate the benzene (B151609) portion of the indene moiety towards electrophilic aromatic substitution. The extent of this deactivation and the regioselectivity of any potential substitution reactions remain experimentally undetermined. Theoretical calculations could provide insight into the most probable sites of electrophilic attack, which would likely be the positions furthest from the influence of the oxadiazole ring.
Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution on 1h-Indeno[5,6-c]oxadiazole
| Reaction Type | Reagents | Predicted Product(s) | Expected Reactivity |
| Nitration | HNO₃/H₂SO₄ | Mono- or di-nitro derivatives | Low; harsh conditions likely required |
| Halogenation | Br₂/FeBr₃ | Mono- or di-bromo derivatives | Low; catalyst necessary |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylated indene derivatives | Very low; potential for ring deactivation to inhibit reaction |
| Sulfonation | Fuming H₂SO₄ | Sulfonated derivatives | Low to moderate |
Note: The information in this table is predictive and not based on experimental results.
Nucleophilic Additions and Substitutions
The electron-deficient nature of the 1,2,5-oxadiazole ring could render it susceptible to nucleophilic attack, potentially leading to ring-opening reactions. Furthermore, the presence of the acidic proton at the 1-position of the indene moiety offers a site for deprotonation, which could be followed by reactions with electrophiles. Nucleophilic aromatic substitution on the benzene part of the indene is generally not favored unless activated by strongly electron-withdrawing groups, which are absent in the parent structure.
Radical Reactions and Functionalization
The radical reactivity of 1h-Indeno[5,6-c]oxadiazole is another unexplored area. The benzylic-like position in the five-membered ring of the indene moiety could be a potential site for radical abstraction and subsequent functionalization. The stability of the resulting radical would be a key factor in determining the feasibility of such reactions.
Intermolecular Reactions and Synthetic Utility
The synthetic potential of 1h-Indeno[5,6-c]oxadiazole in constructing more complex molecular architectures is yet to be tapped. The following sections outline potential, yet unverified, intermolecular reactions.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
To utilize this scaffold in palladium-catalyzed cross-coupling reactions, it would first need to be functionalized with a suitable leaving group, such as a halide or a triflate. For instance, if a bromo-substituted derivative of 1h-Indeno[5,6-c]oxadiazole were synthesized, it could theoretically undergo Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds. The successful implementation of these reactions would depend on the stability of the indenoxadiazole core under the reaction conditions.
Aza-Michael Additions and Related Conjugate Additions
For 1h-Indeno[5,6-c]oxadiazole to participate in aza-Michael additions, an α,β-unsaturated carbonyl or a similar Michael acceptor functionality would need to be introduced onto the scaffold. The parent compound itself lacks the necessary functional group to act as a Michael acceptor. If a derivative containing such a group were prepared, the conjugate addition of amines could proceed, providing a route to novel amino-functionalized indenoxadiazoles.
Stereoselectivity and Regioselectivity in Reactions
The stereoselectivity and regioselectivity of reactions involving the 1h-Indeno[5,6-c] beilstein-journals.orgnih.govnih.govoxadiazole scaffold are critical aspects that influence the synthesis of specific isomers and derivatives. The inherent structural features of this fused heterocyclic system, including the planarity of the indenone core and the electronic nature of the oxadiazole ring, play a significant role in directing the outcomes of various chemical transformations. Research into the reactivity of analogous heterocyclic systems, such as indazoles and other oxadiazole derivatives, provides a foundational understanding, although direct studies on 1h-Indeno[5,6-c] beilstein-journals.orgnih.govnih.govoxadiazole remain a specialized area of investigation.
The regioselectivity in reactions such as alkylation is a well-documented phenomenon in related N-heterocyclic compounds like indazoles. beilstein-journals.orgbeilstein-journals.org For instance, the alkylation of the indazole ring can occur at either the N1 or N2 position, and the selectivity is influenced by factors including the choice of base, solvent, and the electronic and steric properties of substituents on the ring. beilstein-journals.org In many cases, the use of specific bases and solvents can lead to high regioselectivity for N1-alkylation. beilstein-journals.org While these findings are for the indazole system, they suggest that the nitrogen atoms in the oxadiazole moiety of indeno[5,6-c] beilstein-journals.orgnih.govnih.govoxadiazole could exhibit differential reactivity, leading to regioselective outcomes in substitution reactions.
Stereoselectivity is another key consideration, particularly in reactions that introduce new chiral centers. For example, in the synthesis of complex molecules incorporating oxadiazole rings, stereoselective reactions are employed to control the spatial arrangement of substituents. nih.govnih.gov Dihydroxylation reactions of unsaturated oxadiazole derivatives, for instance, have been shown to proceed with high stereospecificity, yielding specific diastereomers. nih.govnih.gov Such principles of stereocontrol are applicable to the indenone framework of 1h-Indeno[5,6-c] beilstein-journals.orgnih.govnih.govoxadiazole, where reactions at any prochiral centers would be expected to be influenced by the rigid, fused-ring structure.
Furthermore, cycloaddition reactions involving oxadiazole-related structures can exhibit high regioselectivity. rsc.org The outcome of these reactions is often governed by the electronic properties of the reacting species. rsc.org In the context of 1h-Indeno[5,6-c] beilstein-journals.orgnih.govnih.govoxadiazole, the electron-withdrawing nature of the oxadiazole ring fused to the indenone system would likely dictate the regiochemical course of cycloaddition reactions.
While direct and extensive research on the stereoselectivity and regioselectivity of 1h-Indeno[5,6-c] beilstein-journals.orgnih.govnih.govoxadiazole is not widely reported, the principles derived from studies on related heterocyclic systems provide a strong basis for predicting and understanding its chemical behavior. The stability of the 1,2,5-oxadiazole ring generally allows for a variety of functional group manipulations on its substituents, which is a testament to its robust chemical nature. thieme-connect.de
Derivatization Strategies and Analogue Development of Indeno 5,6 C 1 2 3 Oxadiazole
Chemical Modification of the Oxadiazole Ring System
Direct chemical modification of the 1,2,5-oxadiazole (furazan) ring is a challenging endeavor due to its inherent electronic properties and stability. However, strategies developed for simpler furazan (B8792606) systems could potentially be adapted for the indeno-fused scaffold.
One theoretical approach involves the reductive cleavage of the oxadiazole ring, followed by reconstruction to introduce new functionalities. For instance, reduction of the N-O bonds could yield a vicinal diamine on the indene (B144670) core. This intermediate could then be reacted with various reagents to form new heterocyclic rings or to introduce substituents.
Another possibility, though less common for the furazan isomer, is electrophilic substitution on the nitrogen atoms. Given the electron-rich nature of the fused indene system, the reactivity of the oxadiazole nitrogens in 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole might be modulated, potentially allowing for reactions like N-alkylation or N-acylation under specific conditions. However, such transformations have not been reported for this specific compound.
Functionalization of the Indene Moiety
The indene portion of 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole offers more conventional and predictable sites for functionalization. Standard electrophilic aromatic substitution reactions are expected to be the most viable strategies for introducing a variety of substituents onto the benzene (B151609) ring of the indene moiety.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Indene Moiety
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Nitro-1h-indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Bromo- or Chloro-1h-indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole derivatives |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-1h-indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole derivatives |
| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Alkyl-1h-indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole derivatives |
| Sulfonation | Fuming H₂SO₄ | 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole sulfonic acid derivatives |
The directing effects of the fused oxadiazole ring and the alkyl portion of the indene will influence the regioselectivity of these substitutions. It is anticipated that substitution will preferentially occur at positions electronically activated by the fused ring system. Furthermore, the methylene (B1212753) bridge of the indene moiety (the 1H-position) is a potential site for functionalization through deprotonation followed by reaction with electrophiles.
Synthesis of Polycyclic Aromatic Hydrocarbon (PAH) Fused Oxadiazoles
The synthesis of larger polycyclic aromatic hydrocarbons (PAHs) fused with the 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole core represents an intriguing avenue for developing novel materials with unique photophysical and electronic properties. While no specific examples of such fusions with this particular indenofurazan exist in the literature, established methods for PAH synthesis can be hypothetically applied.
One potential strategy involves the construction of a suitable polycyclic aromatic precursor that already contains the necessary functionalities for the subsequent formation of the indeno-oxadiazole system. For example, a larger PAH could be functionalized with an ortho-diamine, which could then be converted to the oxadiazole ring.
Alternatively, a pre-formed 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole bearing appropriate reactive groups could undergo annulation reactions to build additional aromatic rings. For instance, a di-halogenated derivative of the title compound could potentially be used in transition-metal-catalyzed cross-coupling reactions to construct further fused rings.
Design and Synthesis of Hybrid Molecules Incorporating Other Heterocycles
The creation of hybrid molecules by coupling 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole with other heterocyclic systems is a promising strategy for the development of new compounds with tailored biological activities or material properties. Although no such hybrids have been reported, their synthesis can be envisioned through several established synthetic routes.
For example, a halogenated derivative of 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole could serve as a versatile building block for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions with a variety of heterocyclic partners.
Table 2: Potential Cross-Coupling Reactions for Hybrid Molecule Synthesis
| Coupling Reaction | Heterocyclic Partner (Example) | Potential Hybrid Product |
| Suzuki Coupling | Pyridineboronic acid | Pyridyl-1h-indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole |
| Stille Coupling | Thienylstannane | Thienyl-1h-indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole |
| Buchwald-Hartwig Amination | Pyrrole | Pyrrolyl-1h-indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole |
Conversely, functional groups on the 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole scaffold, such as an amino or hydroxyl group (introduced via methods discussed in section 6.2), could be used to construct a new heterocyclic ring directly onto the indeno-oxadiazole core.
Libraries and Combinatorial Chemistry Approaches for Analogue Generation
To date, there are no published reports on the application of combinatorial chemistry for the generation of 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole analogue libraries. However, the principles of combinatorial synthesis could be readily applied to rapidly explore the chemical space around this scaffold.
A hypothetical combinatorial library could be designed based on the functionalization of the indene moiety. By starting with a common 1h-Indeno[5,6-c] mdpi.comnih.govtandfonline.comoxadiazole core and subjecting it to a variety of parallel reactions (e.g., a set of different acylating agents in a Friedel-Crafts reaction), a library of diverse analogues could be efficiently synthesized.
Furthermore, a diversity-oriented synthesis approach could be employed, where the synthetic route is designed to generate a wide range of structurally different molecules from a common starting material. This could involve, for example, the reduction of the oxadiazole ring and subsequent divergent synthesis from the resulting diaminoindane intermediate.
Advanced Applications of Indeno 5,6 C 1 2 3 Oxadiazole in Materials Science and Chemical Innovation
Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)
The potential of 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole in optoelectronics has not been specifically documented. However, studies on related molecular structures provide a foundation for potential future research.
Luminescence Properties (Fluorescence, Phosphorescence)
Direct studies on the luminescence of 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole are not available in current literature. However, the general class of 1,2,5-oxadiazoles is known for its fluorogenic properties. nih.gov Furthermore, research into unsymmetrically substituted indene-oxadiazole derivatives has shown that these compounds can act as deep blue fluorescent materials. researchgate.net A study on these derivatives revealed that they can emit intense blue to green-blue fluorescence with high quantum yields and have fluorescence lifetimes ranging from 1.28 to 4.51 nanoseconds. researchgate.net For instance, an indene-substituted anthracene-oxadiazole derivative was found to have a significant emission peak at 490 nm, emitting intense green-blue light. researchgate.net These findings suggest that the fusion of an indene (B144670) moiety with an oxadiazole ring, as seen in 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole, could potentially result in a molecule with valuable luminescent characteristics.
Charge Carrier Transport Characteristics
There is currently no specific research available on the charge carrier transport characteristics of 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole. The electrochemical properties of related donor-acceptor chromophores based on 1H-indazole have been investigated using cyclic voltammetry, which is a common technique for understanding charge transport potential. researchgate.net Such studies would be necessary to determine if 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole possesses the appropriate electron and hole mobility for use in OLEDs or other optoelectronic devices.
Integration into Polymer-based Materials
The integration of 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole into polymer-based materials has not been explored in the available scientific literature. The utility of a compound in polymer-based OLEDs (PLEDs) or other material science applications depends on its stability, processability, and ability to be dispersed within or chemically bonded to a polymer matrix. Future research would need to address these aspects to evaluate its potential in this area.
High Energetic Materials (HEMs) Research and Development
The 1,2,5-oxadiazole (furazan) ring is a well-known building block for high-energy density materials due to its high positive heat of formation and the energetic characteristics it imparts to a molecule. bohrium.comnih.govdoi.org However, there is no specific mention in the literature of 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole being researched or developed as a high energetic material. The research in this field is extensive but focuses on other derivatives. bohrium.comresearchgate.net
Structure-Property Relationships for Energetic Performance
For energetic materials based on the 1,2,5-oxadiazole ring, performance is closely linked to the introduction of specific explosophoric groups like nitro (-NO2), nitramino (-NHNO2), azo (-N=N-), and azoxy (-N=N(O)-) groups. bohrium.comresearchgate.net The combination of the furazan (B8792606) ring with other nitrogen-rich heterocycles, such as triazoles or other oxadiazoles, is a common strategy to enhance detonation performance and thermal stability. bohrium.comnih.govdoi.org For instance, some of these compounds achieve detonation velocities and pressures comparable or superior to traditional explosives like RDX, while also offering improved thermal stability and reduced sensitivity to impact and friction. nih.govresearchgate.net The energetic potential of 1H-Indeno[5,6-c] researchgate.netbohrium.comarkat-usa.orgoxadiazole would depend on the introduction of such functional groups, an area that remains to be investigated.
Chemical Sensors and Detection Systems
The inherent electronic and photophysical properties of the oxadiazole ring system make it a valuable component in the design of chemosensors. While research specifically detailing 1h-Indeno[5,6-c] nih.govbldpharm.commdpi.comoxadiazole in sensor applications is emerging, the broader family of oxadiazole derivatives has demonstrated significant success in detecting various analytes. The 1,2,5-oxadiazole moiety is known for its fluorogenic properties, which can be harnessed for light-emitting devices and sensing applications. chemicalbook.com
Derivatives of the related 1,3,4-oxadiazole (B1194373) have been successfully engineered as highly selective and sensitive chemical sensors. For instance, a 2-amino-5-substituted-1,3,4-oxadiazole derivative has been developed as a chemosensor for the detection of Nickel (II) ions, exhibiting a strong binding affinity. researchgate.net Similarly, fluorescent conjugated polytriazoles that incorporate 2,5-diphenyl-1,3,4-oxadiazole (B188118) units have been synthesized, showing high sensitivity and selectivity for Silver (Ag+) ions, with a detection limit in the parts-per-billion (ppb) range. researchgate.net These examples underscore the principle that the oxadiazole core, when appropriately functionalized, can act as an effective ligand and fluorophore for ion detection. The indeno-fused system offers a rigid, planar structure that can enhance these sensing properties through defined spatial arrangement and modified electronic characteristics.
Table 1: Examples of Oxadiazole-Based Chemical Sensors
| Sensor Compound Class | Target Analyte | Key Findings |
| 2-Amino-5-substituted-1,3,4-oxadiazole | Ni(II) ions | Exhibits a binding constant of 1.04 x 105 M-1; demonstrates selectivity over other metal cations. researchgate.net |
| Polytriazole with 2,5-diphenyl-1,3,4-oxadiazole | Ag+ ions | Achieves a high Stern-Volmer constant (Ksv) of 1.44 × 105 M-1 and a low detection limit of 4.22 x 10-7 M. researchgate.net |
Intermediates in Fine Chemical Synthesis and Specialty Chemicals
The 1,2,5-oxadiazole ring and its N-oxide counterpart (furoxan) are versatile intermediates in organic synthesis, providing pathways to a wide range of specialty chemicals. researchgate.net These heterocyclic structures serve as pivotal motifs for constructing more complex molecules with applications in pharmaceuticals and agriculture. ijper.orgnih.gov The reactivity of the oxadiazole ring allows for various chemical transformations, making it a valuable building block for chemists. researchgate.net
Specifically, furoxans (1,2,5-oxadiazole 2-oxides) can be synthesized from readily available starting materials and subsequently transformed to create diverse functional groups. researchgate.net This modularity allows for the strategic introduction of different substituents, enabling the fine-tuning of the final product's properties. The indeno[5,6-c] nih.govbldpharm.commdpi.comoxadiazole framework can thus be considered a sophisticated scaffold. Its synthesis provides a key intermediate that can be further elaborated to produce novel compounds with tailored functionalities for materials science or medicinal chemistry. researchgate.netnih.gov
Nitric Oxide (NO) Donor Systems (from 1,2,5-Oxadiazole N-Oxides/Furoxans)
One of the most significant applications of the 1,2,5-oxadiazole scaffold lies in its N-oxide form, commonly known as furoxan. Furoxans are well-established as potent nitric oxide (NO) donors under physiological conditions. researchgate.net Nitric oxide is a critical signaling molecule in the cardiovascular system, acting as a potent vasodilator that helps regulate blood pressure and vascular tone. youtube.comyoutube.com It functions by activating soluble guanylate cyclase in smooth muscle cells, leading to an increase in cyclic GMP (cGMP) and subsequent muscle relaxation. youtube.comyoutube.com
The ability of furoxan-based compounds to release NO makes them attractive for therapeutic applications. Research has focused on designing hybrid molecules where the furoxan ring is attached to another pharmacophore to combine NO-donating properties with another biological activity. researchgate.net
A notable example is the furoxan derivative CHF 2363, which has demonstrated potent vasorelaxant and anti-platelet aggregation effects directly linked to its ability to release nitric oxide and elevate cGMP levels. nih.gov In other research, benzofuroxan-based hybrids were designed as anticancer agents, showing both significant NO release and potent inhibitory action against specific enzymes like carbonic anhydrase IX. nih.gov The synthesis of various 1,2,5-oxadiazole N-oxide derivatives has been explored to create potential cytotoxins, with their activity influenced by the electronic characteristics of the substituents on the ring. nih.gov These findings highlight that the indeno[5,6-c] nih.govbldpharm.commdpi.comoxadiazole N-oxide structure is a promising candidate for the development of advanced NO-donor systems for targeted therapeutic strategies.
Table 2: Research Findings on Furoxan-Based Nitric Oxide (NO) Donors
| Compound Class | Application Studied | Key Research Findings |
| CHF 2363 (4-ethoxy-3-phenylsulphonylfuroxan) | Vasodilation, Platelet Aggregation Inhibition | Exerts potent anti-aggregating and vasorelaxant activity by releasing NO and increasing cGMP levels. nih.gov |
| Benzofuroxan-based hybrids | Anticancer Agents | Compounds demonstrated dual action with potent enzyme inhibition and significant NO release, leading to antiproliferative effects in cancer cell lines. nih.gov |
| Substituted 1,2,5-Oxadiazole N-Oxides | Cytotoxic Agents | Cytotoxic activity was found to be related to the electronic properties of the ring substituents. nih.gov |
Conclusion and Future Research Directions for Indeno 5,6 C 1 2 3 Oxadiazole Chemistry
Summary of Current Research Landscape
Research into the 1,2,5-oxadiazole (also known as furazan) moiety has established its role as a versatile pharmacophore and an energetic component. nih.govresearchgate.net Studies have highlighted its applications in medicinal chemistry as a building block for anticancer, antibacterial, and vasodilating agents. benthamdirect.comresearchgate.net Its N-oxide counterpart, furoxan, is particularly noted for its ability to act as a nitric oxide (NO) donor under physiological conditions. benthamdirect.comresearchgate.net In materials science, the high nitrogen content and positive heat of formation of many oxadiazole derivatives make them valuable as high-energy-density materials (HEDMs). bohrium.com
Conversely, the indene (B144670) framework, a bicyclic aromatic hydrocarbon, is a well-known structural motif in natural products and is utilized in the production of thermoplastic resins. wikipedia.org More recently, indene derivatives have been explored for applications in organic electronics, serving as electron-transporting materials in devices like perovskite solar cells. nih.govresearchgate.net
Despite the rich chemistry of its constituent parts, the fused system of 1h-Indeno[5,6-c] rsc.orgnih.govnumberanalytics.comoxadiazole itself is conspicuously absent from the current body of scientific literature. The research landscape is therefore open and ripe for exploration. The fusion of the electron-accepting oxadiazole ring with the electron-rich indene system suggests that this novel compound could exhibit unique electronic, optical, and biological properties, distinct from its parent heterocycles. Future research will involve the foundational steps of synthesizing this molecule and beginning the systematic exploration of its properties and applications.
Emerging Synthetic Methodologies
The initial synthesis of 1h-Indeno[5,6-c] rsc.orgnih.govnumberanalytics.comoxadiazole will likely draw upon established methods for creating 1,2,5-oxadiazoles from appropriate precursors. nih.govchemicalbook.com A logical starting point would be the use of suitably functionalized indane or indene derivatives. For instance, the dehydration of an indane-5,6-dione dioxime would be a classic and direct route to the target heterocycle.
Beyond these traditional methods, future research should focus on developing more advanced and efficient synthetic protocols.
Key future synthetic directions include:
One-Pot Reactions: Developing multi-component, one-pot procedures that avoid the isolation of intermediates can improve efficiency and reduce waste. nih.govresearchgate.net A potential strategy could involve the in-situ generation and cyclization of a dioxime on the indene scaffold.
Catalytic Methods: The use of transition-metal or organocatalysts could provide milder reaction conditions and improved yields. nih.gov Research into catalytic C-H activation on an indene precursor followed by annulation to form the oxadiazole ring would be a novel and elegant approach.
Flow Chemistry: For scalable production, moving from batch to continuous flow synthesis could offer better control over reaction parameters, improve safety (especially when dealing with potentially energetic compounds), and facilitate purification.
Table 1: Potential Synthetic Precursors and Methodologies
| Precursor | Synthetic Method | Rationale |
|---|---|---|
| Indane-5,6-dione | Reaction with hydroxylamine (B1172632) to form dioxime, followed by dehydrative cyclization. chemicalbook.com | A classic and reliable method for forming the 1,2,5-oxadiazole ring. |
| 5,6-Diaminoindane | Oxidative cyclization. | Direct formation of the N-O-N bridge from amino groups is a known, albeit less common, strategy. |
| Substituted Indene | Tandem reactions or cycloadditions. wikipedia.org | Modern synthetic methods could allow for the direct construction of the fused ring system on a pre-functionalized indene. |
Advanced Characterization Techniques
The initial characterization of 1h-Indeno[5,6-c] rsc.orgnih.govnumberanalytics.comoxadiazole and its derivatives will rely on standard spectroscopic and analytical techniques. mdpi.com These include Nuclear Magnetic Resonance (NMR) for structural elucidation, Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups, and Mass Spectrometry (MS) for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction will be invaluable for unambiguously determining the three-dimensional structure. energetic-materials.org.cn
Looking forward, a deeper understanding of this novel system will require more sophisticated characterization.
Future characterization efforts should include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can predict key properties such as molecular geometry, electronic structure (HOMO/LUMO energy levels), thermal stability, and detonation performance, guiding experimental efforts. energetic-materials.org.cn
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the photophysical properties, such as excited-state dynamics, which is crucial for applications in organic electronics.
Electrochemical Analysis: Cyclic voltammetry and related techniques will be essential to determine the redox potentials and electrochemical stability of the molecule, providing insight into its suitability as an electron-transporting or electron-accepting material. nih.gov
Expansion into Diverse Materials Science Applications
The true potential of 1h-Indeno[5,6-c] rsc.orgnih.govnumberanalytics.comoxadiazole lies in the novel properties arising from the fusion of its two distinct components. Research should be directed toward exploring its utility in various materials science domains.
Potential Application Areas:
Organic Electronics: The indene moiety is a known component in organic electronic materials. nih.govresearchgate.net Fusing it with the electron-deficient 1,2,5-oxadiazole ring could create novel donor-acceptor type structures. These materials could be investigated as electron-transporting layers (ETLs) or non-fullerene acceptors in organic photovoltaic (OPV) cells, or as emitters in organic light-emitting diodes (OLEDs). The fluorogenic properties of some 1,2,5-oxadiazoles could be particularly relevant here. chemicalbook.com
Energetic Materials: The 1,2,5-oxadiazole ring is a well-established "energetic" moiety. bohrium.com The indeno-fused system, particularly if functionalized with nitro or nitramine groups, could be a precursor to a new family of melt-castable or insensitive high-energy-density materials (HEDMs).
Chemosensors: The conjugated π-system of the molecule could be sensitive to the presence of specific analytes. Functionalization of the indene or oxadiazole ring could lead to the development of novel fluorescent or colorimetric sensors.
Table 2: Projected Applications Based on Fused Ring Properties
| Application Area | Key Moiety & Property | Rationale for 1h-Indeno[5,6-c] rsc.orgnih.govnumberanalytics.comoxadiazole |
|---|
Prospects for Sustainable and Scalable Production Methodologies
As with any new class of compounds, the long-term viability of 1h-Indeno[5,6-c] rsc.orgnih.govnumberanalytics.comoxadiazole chemistry will depend on the development of sustainable and scalable production methods. nih.gov Future research must prioritize green chemistry principles to minimize environmental impact. numberanalytics.comnumberanalytics.com
Key areas for sustainable development include:
Green Solvents: Moving away from hazardous organic solvents towards more benign alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnumberanalytics.com
Catalyst Efficiency: Focusing on the use of reusable heterogeneous catalysts or highly efficient, low-loading homogeneous catalysts to reduce metal waste and simplify purification. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through addition or cycloaddition reactions, thereby minimizing waste. rsc.org
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. numberanalytics.comnih.gov
The exploration of 1h-Indeno[5,6-c] rsc.orgnih.govnumberanalytics.comoxadiazole stands as an exciting opportunity in heterocyclic chemistry. By building upon the known chemistry of its constituent rings and embracing modern synthetic and characterization tools, researchers can unlock the potential of this novel scaffold for a new generation of advanced materials and molecules.
Q & A
Basic: What synthetic methodologies are recommended for 1H-Indeno[5,6-c][1,2,5]oxadiazole, and how can reaction yields be optimized?
Answer:
The synthesis of fused oxadiazole systems like this compound typically involves cyclization reactions using hydroxylamine derivatives or nitrile oxide intermediates. For example, hydroxylamine hydrochloride in aqueous ethanol under reflux (7 hours) is a common reagent for oxadiazole ring formation, as demonstrated in analogous heterocyclic systems . Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Catalytic systems (e.g., ceric ammonium nitrate (CAN) in polyethylene glycol (PEG)) to enhance cyclization efficiency .
- Solvent selection (polar aprotic solvents like DMF or ethanol-water mixtures) to stabilize intermediates.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- IR spectroscopy to confirm oxadiazole ring vibrations (e.g., N–O and C–N stretches at 950–1250 cm⁻¹ and 1350–1500 cm⁻¹, respectively) .
- Multinuclear NMR (¹H, ¹³C, and ¹⁵N) to resolve aromatic protons and nitrogen environments. For example, ¹⁵N NMR distinguishes between oxadiazole isomers .
- Single-crystal X-ray diffraction to determine bond lengths and angles, critical for validating fused-ring geometry .
- Differential Scanning Calorimetry (DSC) to assess thermal stability (e.g., decomposition onset temperatures >200°C in energetic derivatives) .
Advanced: How do computational studies (DFT, NICS) predict the stability and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) calculates key parameters:
- Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS) to quantify aromaticity. For 1,2,5-oxadiazole derivatives, NICS values near -10 ppm indicate moderate aromaticity .
- HOMO-LUMO gaps (e.g., ~5 eV for similar oxadiazoles) to predict reactivity and charge-transfer potential .
- Electrostatic Potential Maps identify electrophilic/nucleophilic sites, guiding functionalization strategies .
Advanced: What structural factors govern the thermal stability and detonation performance of 1,2,5-oxadiazole-based energetic materials?
Answer:
- Substituent effects : Nitro groups (-NO₂) enhance oxygen balance but reduce thermal stability. For example, 5,5′-dinitramino derivatives achieve detonation velocities >9,000 m/s but decompose at ~160°C .
- Ring conjugation : Fused systems (e.g., indeno-oxadiazole) improve density (up to 1.85 g/cm³) and detonation pressure (37.4 GPa) compared to monocyclic analogs .
- Crystal packing : Planar structures with π-π stacking enhance stability, as seen in X-ray studies of energetic salts .
Advanced: How does the compound’s electronic structure influence its application in organic semiconductors?
Answer:
- Electron-deficient nature : The oxadiazole ring acts as an electron-accepting moiety, facilitating charge transport in conjugated polymers. For example, naphtho-bis(oxadiazole) derivatives exhibit high electron mobility in organic field-effect transistors (OFETs) .
- Bandgap engineering : Incorporation into donor-acceptor copolymers (e.g., with thiophene units) reduces bandgaps (~1.5–2.0 eV), enabling visible-light absorption for photovoltaic applications .
Basic: What safety protocols are essential when handling this compound in energetic research?
Answer:
- Explosivity testing : Use small-scale impact (BAM fall hammer) and friction sensitivity tests. Derivatives with nitro substituents may exhibit sensitivities of 14 J (impact) and 160 N (friction) .
- Controlled environments : Perform syntheses in blast shields and avoid grinding crystalline products.
- Thermal monitoring : Track decomposition exotherms via DSC to prevent unintended ignition .
Advanced: What challenges arise in modifying the oxadiazole ring for targeted applications?
Answer:
- Regioselectivity : Functionalization at specific positions (e.g., C-3 vs. C-5) requires directing groups or protecting strategies .
- Ring-opening reactions : Harsh conditions (e.g., strong acids) can cleave the oxadiazole ring, forming diazomethane byproducts .
- Solubility limitations : Hydrophobic fused-ring systems necessitate solubilizing groups (e.g., alkyl chains) for solution-processed electronics .
Advanced: How do contradictions in reported thermal decomposition pathways impact experimental design?
Answer:
Discrepancies arise from:
- Methodology differences : DSC vs. TGA may yield varying decomposition onset temperatures due to heating rates or atmosphere .
- Isomer effects : 1,3,4-Oxadiazoles decompose at higher temperatures (~250°C) than 1,2,5-oxadiazoles (~200°C), necessitating isomer-specific stability protocols .
- Sample purity : Trace impurities (e.g., residual solvents) can catalyze decomposition, requiring rigorous recrystallization .
Advanced: How does the inclusion of electron-withdrawing groups affect electronic properties?
Answer:
- Nitro groups : Lower LUMO levels (-1.5 eV vs. -1.2 eV for unsubstituted analogs), enhancing electron affinity for n-type semiconductors .
- Cyano substituents : Increase dipole moments (e.g., 5.2 D in cyano-oxadiazoles) to improve charge separation in solar cells .
Basic: How does aromaticity influence the compound’s chemical reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
